molecular formula C10H22N2O B1452249 1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine CAS No. 915923-94-3

1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine

Cat. No. B1452249
M. Wt: 186.29 g/mol
InChI Key: PJCPPFOHZHGUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine, also known as MDMPEA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have interesting pharmacological properties that make it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Piperidine derivatives, including 1-[1-(2-Methoxyethyl)piperidin-3-yl]-N-methylmethanamine, are of significant interest in medicinal chemistry due to their structural relevance to various pharmacologically active molecules. For instance, research on the synthesis of 3-(pyrrolidin-1-yl)piperidine has shown the importance of these rigid diamines in medicinal chemistry, offering novel methods for their synthesis which could be applicable for producing large quantities for research and development purposes (Smaliy et al., 2011).

Biological Evaluation and Docking Analysis

Studies have been conducted on the synthesis, biological evaluation, and docking analysis of substituted piperidines for their affinity towards dopamine receptors, indicating their potential as therapeutic agents in treating neurological disorders (Penjisevic et al., 2016). These investigations provide a basis for understanding the interaction between piperidine derivatives and specific biological targets, aiding in the design of more effective drugs.

Structural Characterization and Chemical Properties

Research on the structural characterization of piperidine derivatives, such as the crystal structure analysis of specific substituted piperidines, helps in understanding their molecular geometry and potential chemical reactivity (Prasad et al., 2008). These studies are crucial for the development of new materials and pharmaceuticals, providing insights into the molecular basis of their function.

properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-11-8-10-4-3-5-12(9-10)6-7-13-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCPPFOHZHGUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN(C1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656492
Record name 1-[1-(2-Methoxyethyl)piperidin-3-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine

CAS RN

915923-94-3
Record name 1-(2-Methoxyethyl)-N-methyl-3-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Methoxyethyl)piperidin-3-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.